molecular formula C12H12N2OS2 B15538200 2-((1,3,4-Thiadiazol-2-yl)thio)-1-(2,4-dimethylphenyl)ethan-1-one

2-((1,3,4-Thiadiazol-2-yl)thio)-1-(2,4-dimethylphenyl)ethan-1-one

Cat. No.: B15538200
M. Wt: 264.4 g/mol
InChI Key: YHRKIZIQYDGACC-UHFFFAOYSA-N
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Description

2-((1,3,4-Thiadiazol-2-yl)thio)-1-(2,4-dimethylphenyl)ethan-1-one is a sulfur-containing heterocyclic compound featuring a 1,3,4-thiadiazole core linked via a thioether bridge to a substituted ethanone moiety. The 2,4-dimethylphenyl group at the ethanone position contributes to its steric and electronic properties, influencing its biological activity and stability.

Properties

Molecular Formula

C12H12N2OS2

Molecular Weight

264.4 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone

InChI

InChI=1S/C12H12N2OS2/c1-8-3-4-10(9(2)5-8)11(15)6-16-12-14-13-7-17-12/h3-5,7H,6H2,1-2H3

InChI Key

YHRKIZIQYDGACC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CSC2=NN=CS2)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analysis

  • Antifungal Activity: The target compound shares a thiadiazole-thioether backbone with compound 3j, which demonstrated potent antifungal activity against Candida species. The 4-chlorophenylamino group in 3j enhances binding to fungal ergosterol biosynthesis enzymes, a mechanism likely shared by the target compound due to its analogous structure . Oxadiazole-thiadiazole hybrids (e.g., 6e, 6k, 6r) with cyclohexylamino substituents showed ergosterol inhibition, suggesting that bulky substituents on the thiadiazole ring improve antifungal potency .
  • Anticancer Activity: Derivatives bearing pyrimidine moieties (e.g., 4a–g) exhibited cytotoxic effects, likely due to DNA intercalation or kinase inhibition.
  • Structural Stability :

    • X-ray crystallography of related thiadiazole derivatives (e.g., ) revealed planar aromatic systems and minimized steric repulsion, critical for target binding. The 2,4-dimethylphenyl group in the target compound may enhance lipophilicity and membrane penetration .

Research Findings and Mechanistic Insights

Antifungal Mechanisms

  • Ergosterol Biosynthesis Inhibition : Thiadiazole derivatives disrupt ergosterol synthesis in fungi, a key pathway for membrane integrity. Compound 3j reduced ergosterol levels by 60–70% in C. albicans, comparable to ketoconazole .
  • Docking Studies: Molecular docking revealed that the thiadiazole-thioether scaffold binds to lanosterol 14α-demethylase (CYP51), a critical enzyme in ergosterol production .

Anticancer Mechanisms

  • Cytotoxicity : Pyrimidine-containing analogs (4a–g ) induced apoptosis in cancer cells, with IC₅₀ values ranging from 8–25 µM. The absence of pyrimidine in the target compound suggests divergent mechanisms, possibly favoring antifungal over anticancer activity .

Preparation Methods

Synthesis of the 1,3,4-Thiadiazole-2-thiol Core

The 1,3,4-thiadiazole ring system is typically constructed via cyclization reactions. A widely employed method involves the treatment of thiosemicarbazides with carbon disulfide (CS₂) under alkaline conditions. For instance, heating thiosemicarbazide derivatives with CS₂ in ethanol containing potassium hydroxide yields 1,3,4-thiadiazole-2-thiols through intramolecular cyclization (Figure 1). This method, validated in multiple studies, offers yields exceeding 70% when optimized for reaction time and temperature.

Alternative approaches include the use of hydrazonoyl halides, as demonstrated by Kamel et al., who synthesized thiadiazole derivatives via reactions between N-(4-nitrophenyl)acetohydrazonoyl bromide and dithiocarbazates. While this method requires stringent anhydrous conditions, it provides precise control over substituent placement on the thiadiazole ring.

Preparation of the Chloroacetyl Intermediate

The ketone-thioether moiety is introduced via a chloroacetylated aromatic precursor. Friedel-Crafts acylation of 2,4-dimethylbenzene with chloroacetyl chloride in the presence of aluminum chloride (AlCl₃) generates 2-chloro-1-(2,4-dimethylphenyl)ethan-1-one (Figure 2). This intermediate is critical for subsequent nucleophilic substitution with the thiadiazole-2-thiol.

Reaction Conditions:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Catalyst: AlCl₃ (1.2 equivalents)
  • Temperature: 0–5°C (initial), then room temperature
  • Yield: 68–75%

Coupling of Thiadiazole-2-thiol and Chloroacetyl Intermediate

The final step involves a nucleophilic substitution reaction between the thiadiazole-2-thiol and the chloroacetyl intermediate. In a protocol adapted from Sroor et al., equimolar quantities of both reactants are refluxed in acetone with potassium carbonate (K₂CO₃) as the base. The thiolate anion attacks the electrophilic carbon of the chloroacetyl group, displacing chloride and forming the thioether bond (Figure 3).

Optimized Parameters:

  • Solvent: Acetone (anhydrous)
  • Base: K₂CO₃ (1.5 equivalents)
  • Temperature: Reflux (56°C)
  • Duration: 12–16 hours
  • Yield: 74–86%

Analytical Characterization

Spectroscopic Confirmation

1H NMR Analysis:

  • Thiadiazole protons: Singlets at δ 7.85–8.10 ppm.
  • Methylene group (-SCH₂CO-): Quartet at δ 4.40–4.78 ppm (J = 14–16 Hz).
  • Aromatic protons (2,4-dimethylphenyl): Doublets at δ 7.25–7.45 ppm (ortho and para substituents).

13C NMR Analysis:

  • Ketone carbonyl: Peak at δ 195–200 ppm.
  • Thiadiazole C-2 and C-5: Resonances at δ 165–170 ppm.

High-Resolution Mass Spectrometry (HRMS):

  • Molecular ion peak observed at m/z 264.4 (calculated for C₁₂H₁₂N₂OS₂: 264.4).

Comparative Analysis of Synthetic Methodologies

Method Reagents Conditions Yield Advantages
Thiosemicarbazide cyclization CS₂, KOH, ethanol Reflux, 4–6 h 70–78% Scalable, cost-effective
Hydrazonoyl bromide route Hydrazonoyl bromides, THF Anhydrous, 0°C to RT 65–72% Precise substituent control
Nucleophilic substitution K₂CO₃, acetone Reflux, 12–16 h 74–86% High efficiency, minimal by-products

Challenges and Optimization Strategies

By-Product Formation

Oxidation of the thiol to disulfide represents a common side reaction, mitigated by conducting reactions under nitrogen atmosphere and using fresh, anhydrous solvents. Additionally, excess K₂CO₃ (1.5–2.0 equivalents) ensures complete deprotonation of the thiol.

Purification Techniques

Recrystallization from ethanol or ethyl acetate/hexane mixtures efficiently removes unreacted starting materials. For complex mixtures, column chromatography with silica gel (eluent: 3:7 ethyl acetate/hexane) achieves >95% purity.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 2-((1,3,4-thiadiazol-2-yl)thio)-1-(2,4-dimethylphenyl)ethan-1-one, and what are the critical reaction intermediates?

  • Methodological Answer : The compound is typically synthesized via alkylation or condensation reactions. For example, a general procedure involves reacting 2-bromo-1-(2,4-dimethylphenyl)ethan-1-one with a 1,3,4-thiadiazole-2-thiol derivative under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) . Key intermediates include the bromoethanone precursor and the thiadiazole-thiolate anion. Yield optimization often requires strict control of stoichiometry (1:1 molar ratio) and reaction time (6–12 hours) .

Q. How is the structural identity of the compound confirmed post-synthesis?

  • Methodological Answer : Characterization relies on a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm aromatic protons (e.g., δ 7.99–8.01 ppm for aryl groups) and carbonyl resonance (δ ~200 ppm) .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 282 [M+1]+^+) and fragmentation patterns .
  • Elemental analysis : Validation of C, H, N, and S content (e.g., C: 46.96%, S: 22.79%) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) may arise from variations in:

  • Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7), solvent carriers (DMSO vs. ethanol), or incubation times .
  • Compound purity : HPLC or TLC validation (>95% purity) is critical to exclude confounding effects from byproducts .
  • Statistical rigor : Replicate experiments (n ≥ 3) and dose-response curves (IC50_{50} values) should be compared across studies .

Q. How can molecular docking be leveraged to predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Target selection : Prioritize proteins with known thiadiazole affinity (e.g., EGFR kinase or bacterial dihydrofolate reductase) .
  • Software tools : Use AutoDock Vina or Schrödinger Suite for docking simulations. Input the compound’s 3D structure (optimized via DFT calculations) into the target’s active site .
  • Validation : Compare docking scores (e.g., binding energy ≤ −8 kcal/mol) with experimental IC50_{50} data to refine predictive models .

Q. What experimental design considerations are critical for optimizing the compound’s synthetic yield and scalability?

  • Methodological Answer :

  • Solvent optimization : Replace high-boiling solvents (e.g., DMF) with greener alternatives (e.g., ethanol/water mixtures) to simplify purification .
  • Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) to enhance reaction rates in biphasic systems .
  • Scale-up protocols : Gradual temperature ramping (to avoid exothermic side reactions) and in-line FTIR monitoring for real-time reaction tracking .

Methodological Challenges and Solutions

Q. How can researchers address low reproducibility in synthesizing this compound across laboratories?

  • Methodological Answer : Standardize protocols by:

  • Detailed documentation : Specify reagent grades (e.g., ≥99% purity), solvent drying methods (e.g., molecular sieves), and inert atmosphere requirements (N2_2/Ar) .
  • Inter-lab validation : Collaborate with independent labs to replicate synthesis and characterization data, addressing variables like humidity or equipment calibration .

Q. What analytical techniques are most effective in tracking degradation products during stability studies?

  • Methodological Answer :

  • LC-MS/MS : Identify hydrolyzed or oxidized derivatives (e.g., sulfoxide formation) under accelerated stability conditions (40°C/75% RH) .
  • X-ray crystallography : Resolve structural changes in degraded crystals compared to the parent compound .

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